(2E)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide
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Overview
Description
The compound (2E)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide is a complex organic molecule that features a combination of aromatic rings, an oxadiazole ring, and an enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the enamide group, resulting in the formation of amines or reduced oxadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced oxadiazole derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials. Its unique properties could contribute to the creation of new polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of (2E)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring and the enamide group are key structural features that enable the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar enolizable structure.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness
What sets (2E)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide apart from these similar compounds is its combination of an oxadiazole ring and an enamide group. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(E)-N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-5-8-15(12-16)19-21-18(25-22-19)13-20-17(23)11-10-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,23)/b11-10+ |
InChI Key |
XJUWPFQYBWZGSN-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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